Product packaging for (3-Methoxypropyl)boronic acid(Cat. No.:CAS No. 1089725-75-6)

(3-Methoxypropyl)boronic acid

Cat. No.: B2460211
CAS No.: 1089725-75-6
M. Wt: 117.94 g/mol
InChI Key: AGRIEXZZFXGIDE-UHFFFAOYSA-N
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Description

Significance of Organoboronic Acids as Versatile Reagents and Building Blocks

Organoboronic acids, characterized by the general formula R–B(OH)₂, are a cornerstone of modern organic synthesis, valued for their stability, low toxicity, and versatile reactivity. aaronchem.comzendy.iorsc.org Their prominence surged following the development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. rsc.org This reaction has become one of the most important tools in chemistry, enabling the synthesis of complex molecules, including numerous natural products and pharmaceuticals. rsc.org

Beyond C-C bond formation, boronic acids are indispensable building blocks and intermediates in a wide array of other transformations. aaronchem.comrsc.org These include the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, conjugate additions, and homologations. rsc.org The unique electronic properties of the boron atom, which possesses a vacant p-orbital, allow boronic acids to act as Lewis acids, catalyzing a variety of reactions such as acylations, alkylations, and cycloadditions. rsc.org This Lewis acidity also enables the formation of reversible covalent complexes with diols, a property exploited in carbohydrate sensing and for the temporary protection of functional groups during synthesis. rsc.org In recent years, their application has expanded into medicinal chemistry and materials science, with boron-containing compounds being developed as therapeutic agents and functional materials. aaronchem.comrsc.org

Contextualization of the Methoxypropyl Moiety within Organoboron Chemistry

The (3-Methoxypropyl)boronic acid molecule contains two key features that define its chemical character: the propyl chain, which classifies it as an alkylboronic acid, and the terminal methoxy (B1213986) group, an ether functionality.

Alkylboronic acids are generally more susceptible to oxidation than their more common aryl- and alkenylboronic acid counterparts. rsc.org However, they have emerged as valuable reagents, particularly in the expanding field of radical chemistry, where they serve as effective precursors to alkyl radicals under mild conditions. zendy.ioresearchgate.net

The methoxypropyl moiety introduces specific properties not found in simple alkylboronic acids. The ether oxygen atom possesses non-bonding electron pairs, which can engage in hydrogen bonding with protic solvents, potentially influencing the compound's solubility and reactivity profile. britannica.comlibretexts.org Ethers are polar, and the C-O bond introduces a dipole moment that can affect how the molecule interacts with other reagents and catalysts. libretexts.org Furthermore, the oxygen's Lewis basicity presents the possibility of intramolecular coordination with the Lewis acidic boron center, or intermolecular interactions that could modulate catalytic cycles. While ethers are relatively unreactive, their ability to complex with reagents can be a significant factor in a reaction's outcome. britannica.com

Historical Development and Current Research Trajectories of Alkylboronic Acids

The history of boronic acids began in 1860 when Edward Frankland reported the first synthesis and isolation of an alkylboronic acid, specifically ethylboronic acid. rsc.org Despite this early discovery, organoboron compounds remained a niche area until the mid-20th century, with their utility being significantly amplified by the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. rsc.org This reaction primarily focused on aryl- and vinylboronic acids.

For many years, the development of methodologies using alkylboron reagents lagged behind. However, recent decades have witnessed a significant shift, with a surge in research focused on the unique reactivity of alkylboronic acids and their derivatives. zendy.iorsc.orgresearchgate.net A major trajectory in current research is their application in photoredox and radical chemistry. zendy.iorsc.orgnih.gov Advances have enabled the generation of alkyl radicals from stable alkylboronic acid precursors under mild, visible-light-induced conditions, avoiding the use of harsher reagents. zendy.iorsc.org This has opened new avenues for constructing diverse carbon-carbon and carbon-heteroatom bonds. zendy.io Current research also focuses on developing novel and more efficient catalytic methods for the synthesis of alkylboronic acids themselves, such as the deaminative borylation of alkylamines and the borylation of alkyl halides, expanding the toolkit available to synthetic chemists. zendy.ioresearchgate.net

Data for this compound

General Properties

PropertyValue
CAS Number 1089725-75-6
Molecular Formula C₄H₁₁BO₃
Molecular Weight 117.94 g/mol
Appearance Powder

Data sourced from commercial suppliers and chemical databases. aaronchem.comamericanelements.comamericanelements.comfluorochem.co.uk

Chemical Identifiers

TypeIdentifier
IUPAC Name This compound
SMILES COCCCB(O)O
InChI 1S/C4H11BO3/c1-8-4-2-3-5(6)7/h6-7H,2-4H2,1H3
InChI Key DQCJYSDRWIJCFW-UHFFFAOYSA-N

Data sourced from commercial suppliers and chemical databases. americanelements.comamericanelements.comfluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11BO3 B2460211 (3-Methoxypropyl)boronic acid CAS No. 1089725-75-6

Properties

CAS No.

1089725-75-6

Molecular Formula

C4H11BO3

Molecular Weight

117.94 g/mol

IUPAC Name

1-methoxypropan-2-ylboronic acid

InChI

InChI=1S/C4H11BO3/c1-4(3-8-2)5(6)7/h4,6-7H,3H2,1-2H3

InChI Key

AGRIEXZZFXGIDE-UHFFFAOYSA-N

SMILES

B(CCCOC)(O)O

Canonical SMILES

B(C(C)COC)(O)O

solubility

not available

Origin of Product

United States

Synthetic Methodologies for 3 Methoxypropyl Boronic Acid and Its Derivatives

Direct Synthesis Strategies

Direct synthesis methods provide the most straightforward access to (3-Methoxypropyl)boronic acid. These approaches typically involve the formation of the critical carbon-boron (C-B) bond in a single key step.

Hydroboration-oxidation is a powerful and widely used method for the anti-Markovnikov hydration of alkenes, which can be adapted to synthesize alkylboronic acids. organic-chemistry.org The process begins with the hydroboration of a suitable alkene precursor, in this case, allyl methyl ether. A borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or a dialkylborane, adds across the double bond. This step is followed by oxidation of the resulting organoborane intermediate. researchgate.net

The reaction proceeds with high regioselectivity, placing the boron atom on the less substituted carbon of the double bond, leading to the desired 3-methoxypropyl structure. Subsequent oxidative workup, often with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), cleaves the C-B bond to yield the final this compound. researchgate.net Aluminum-hydride catalyzed hydroboration using reagents like pinacolborane (HBpin) also provides an effective route to the corresponding boronic ester. ed.ac.uk

Table 1: Typical Reagents in Hydroboration-Oxidation

StepReagent ClassSpecific ExamplesPurpose
Hydroboration Alkene PrecursorAllyl methyl etherProvides the carbon backbone
Borane SourceBH₃·THF, 9-BBN, HBpinAdds B-H across the C=C bond
Oxidation Oxidizing AgentHydrogen Peroxide (H₂O₂)Converts the organoborane to a boronic acid/ester
BaseSodium Hydroxide (NaOH)Facilitates the oxidation step

The use of Grignard reagents offers a classic and reliable method for forming C-B bonds. organic-chemistry.org This strategy involves two main stages: the formation of a Grignard reagent and its subsequent reaction with a boron electrophile. masterorganicchemistry.com

First, 3-methoxypropyl magnesium halide (a Grignard reagent) is prepared by reacting a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com This organomagnesium compound is a potent nucleophile.

Next, the Grignard reagent is added to a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate, typically at low temperatures to control reactivity. clockss.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom. An acidic workup then hydrolyzes the resulting boronate ester intermediate to furnish this compound. clockss.org This method is highly versatile and can be applied to a wide range of alkyl, aryl, and vinylboronic acids. organic-chemistry.org

Beyond the two primary methods, other reactions for C-B bond formation are established in organic chemistry. While less commonly cited specifically for this compound, these principles are broadly applicable to alkylboronic acid synthesis. rsc.org For instance, transition-metal-catalyzed borylation of alkyl halides has emerged as a powerful technique. organic-chemistry.org Catalysts based on palladium or nickel can couple alkyl halides with diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), offering excellent functional group tolerance. organic-chemistry.org Additionally, radical-based methods are being developed to activate C-B bonds for further functionalization. rsc.org

Synthesis and Utility of Protected Organoboronic Acid Forms

While direct synthesis yields the free boronic acid, this form can be prone to decomposition (e.g., protodeboronation or formation of boroxines). nih.govresearchgate.net To enhance stability, facilitate purification, and control reactivity, boronic acids are often converted into protected derivatives.

Boronic acid pinacol (B44631) esters are one of the most common protected forms. They are synthesized by an esterification reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol), often with removal of water to drive the reaction to completion. orgsyn.orgorgsyn.org Alternatively, they can be formed directly from the borylation of alkyl halides with bis(pinacolato)diboron. organic-chemistry.org

Pinacol esters, such as this compound pinacol ester, are generally stable, crystalline solids or high-boiling oils that are compatible with silica (B1680970) gel chromatography, making purification straightforward. orgsyn.orgacs.org They are less prone to dehydration and other decomposition pathways compared to free boronic acids. wiley-vch.de In chemical reactions like the Suzuki-Miyaura coupling, the pinacol ester serves as a robust and reliable source of the boronic acid, which is typically regenerated in situ under the basic reaction conditions. sigmaaldrich.com These esters can also be converted into other useful derivatives, such as potassium trifluoroborate salts. bristol.ac.uk

N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry, offering exceptional stability and unique reactivity profiles. nih.gov They are synthesized by condensing a boronic acid with N-methyliminodiacetic acid, often using a dehydrating agent or Dean-Stark conditions to remove water. nih.gov A newer, milder method utilizes MIDA anhydride (B1165640), which acts as both the ligand source and an in-situ desiccant. researchgate.net

The resulting MIDA boronate features a tetracoordinate boron atom, which renders the C-B bond remarkably stable to a wide range of reaction conditions, including chromatography, strong oxidizers, and anhydrous cross-coupling conditions. nih.govsigmaaldrich.com This stability allows for the multi-step synthesis of complex molecules containing a masked boronic acid functional group. nih.govbldpharm.com

A key feature of MIDA boronates is their capacity for "slow-release" of the free boronic acid under specific, mild aqueous basic conditions. nih.govgoogle.com While strong bases like aqueous NaOH cause rapid deprotection, milder bases like potassium phosphate (B84403) (K₃PO₄) in an aqueous/organic solvent mixture promote a gradual, controlled release of the boronic acid. nih.govsigmaaldrich.com This slow-release mechanism is particularly advantageous when using unstable boronic acids that would otherwise decompose under standard reaction conditions, thereby enabling challenging cross-coupling reactions to proceed in high yield. nih.govresearchgate.net

Table 2: Comparison of Boronic Acid Forms

FeatureFree Boronic AcidPinacol EsterMIDA Boronate
Boron Hybridization sp²sp²sp³
Stability Variable; prone to dehydration/decompositionGood; generally stable to air and moistureExcellent; stable to air, moisture, chromatography
Purification Often difficult; recrystallizationChromatography, distillation, recrystallizationChromatography, recrystallization
Reactivity High; used directly in couplingsModerate; requires activation (base)Inert until deprotected
Key Advantage Direct product of some synthesesEase of handling and purificationExceptional stability and "slow-release" capability

Organotrifluoroborate Salts: Synthesis, Stability, and Applications

Organotrifluoroborate salts, particularly potassium organotrifluoroborates, represent a highly valuable class of derivatives of boronic acids. Their enhanced stability and distinct reactivity profile make them superior alternatives to boronic acids in many synthetic applications. nih.govresearchgate.netnih.gov The tetracoordinate nature of the boron atom in these salts masks the inherent reactivity of the carbon-boron bond, effectively acting as a protecting group that can endure a wide range of synthetic transformations. nih.gov

Synthesis

The most common and straightforward method for the synthesis of potassium alkyltrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net For this compound, this would involve dissolving the boronic acid in a solvent like methanol (B129727) and treating it with an aqueous solution of KHF₂ to precipitate the potassium (3-methoxypropyl)trifluoroborate salt. orgsyn.org

Alternative synthetic routes that bypass the isolation of the boronic acid are also prevalent. These include:

Hydroboration: Hydroboration of an appropriate alkene substrate, such as allyl methyl ether, with a borane reagent, followed by treatment with KHF₂, yields the corresponding alkyltrifluoroborate. researchgate.netorganic-chemistry.org

From Organometallic Reagents: The reaction of a Grignard reagent, like (3-methoxypropyl)magnesium bromide, with a trialkyl borate (e.g., trimethyl borate), followed by the addition of KHF₂, is a standard method to access these salts. nih.gov

A related derivative, Potassium trifluoro(3-methoxy-3-oxopropyl)boranuide, is synthesized from the corresponding boronic ester. nih.gov The synthesis of alkoxyethyltrifluoroborates has been achieved via a copper-catalyzed borylation of the corresponding halide, followed by conversion to the trifluoroborate salt. nih.gov These established methods provide a reliable framework for the preparation of potassium (3-methoxypropyl)trifluoroborate on a laboratory scale. pitt.edu

Stability

A key advantage of potassium organotrifluoroborates over their boronic acid counterparts is their exceptional stability. nih.govresearchgate.net They are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for long-term storage on the benchtop without special precautions. pitt.edusigmaaldrich.combldpharm.com This contrasts sharply with many boronic acids, which can be prone to decomposition and protodeboronation, particularly upon prolonged storage. nih.gov The trifluoroborate moiety is robust and can remain intact under various reaction conditions, including strong oxidation, which would degrade a boronic acid. sigmaaldrich.comnih.gov This stability allows the trifluoroborate group to be carried through multiple synthetic steps before its use in a key transformation. nih.gov

Applications

The primary application of potassium alkyltrifluoroborates is as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov They are effective coupling partners with a wide range of electrophiles, including aryl and heteroaryl halides and triflates. nih.govresearchgate.net The cross-coupling of potassium (3-methoxypropyl)trifluoroborate would serve as an efficient method to introduce the 3-methoxypropyl group onto aromatic and heteroaromatic scaffolds, a common objective in medicinal chemistry and materials science.

The reaction conditions for coupling alkyltrifluoroborates typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a mixed solvent system. nih.gov For example, successful couplings have been achieved using catalysts like PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with ligands such as S-PHOS or RuPhos, and bases like Cs₂CO₃ or K₂CO₃ in solvent mixtures like THF/H₂O or toluene/H₂O. nih.govnih.gov

ParameterTypical Conditions for Alkyltrifluoroborate Suzuki-Miyaura CouplingReference
CatalystPd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ nih.govnih.gov
LigandRuPhos, XPhos, S-PHOS, PPh₃ nih.govnih.gov
BaseCs₂CO₃, K₂CO₃, K₃PO₄ nih.govnih.gov
Solvent SystemToluene/H₂O, THF/H₂O, Cyclopentyl methyl ether/H₂O nih.govnih.gov
TemperatureRoom Temperature to 100 °C nih.govnih.gov

Beyond Suzuki-Miyaura reactions, organotrifluoroborates participate in other transformations such as rhodium-catalyzed 1,2- and 1,4-addition reactions. researchgate.net The ability to functionalize the organic portion of the molecule while the trifluoroborate remains intact opens up diverse avenues for creating complex and valuable building blocks. pitt.edu

Other Caged or Modified Boron-Containing Structures (e.g., Borinic Acids, Boralactones)

To overcome the inherent instability of some boronic acids and to modulate their reactivity, various "caged" or protected forms have been developed. These structures temporarily mask the boronic acid functionality, rendering the compound more stable for storage, purification, and use in multistep synthesis. For this compound, common examples include boronic esters and N-methyliminodiacetic acid (MIDA) boronates. While other structures like borinic acids and boralactones exist, specific examples derived from this compound are not prominent in the literature.

Borinic Acids and Boralactones

Borinic acids [R₂B(OH)] are organoboron compounds with two carbon-boron bonds. mdpi.com General synthetic strategies typically involve the reaction of two equivalents of an organometallic reagent (e.g., an organolithium or Grignard reagent) with a boron electrophile like a trialkoxyborane. mdpi.com Boralactones are cyclic structures containing a boron atom within a lactone ring system. While these classes of compounds have applications in synthesis and materials science, specific methodologies for the preparation of (3-methoxypropyl)borinic acid or its corresponding boralactones are not well-documented.

Boronic Esters (Pinacol and others)

Boronic esters are one of the most common protected forms of boronic acids. They are formed by the condensation reaction between a boronic acid and a diol, with pinacol being a frequent choice, yielding a pinacol boronate ester. sigmaaldrich.com These esters, such as the pinacol ester of this compound, are generally more stable than the free boronic acids, less prone to dehydration to form boroxines, and are compatible with a wider range of reaction conditions. nih.govsigmaaldrich.com

Their stability makes them amenable to purification by silica gel chromatography, a technique often incompatible with free boronic acids. sigmaaldrich.com While more stable, boronic esters are still sufficiently reactive to participate in key reactions like the Suzuki-Miyaura cross-coupling. sigmaaldrich.comchemicalbook.com A compound closely related to the title compound, 3-Methoxy-3-oxopropyl-1-boronic acid pinacol ester, is commercially available, indicating the utility and accessibility of this class of derivative. biosynth.com

N-Methyliminodiacetic Acid (MIDA) Boronates

N-methyliminodiacetic acid (MIDA) boronates are a newer class of exceptionally stable boronic acid surrogates. sigmaaldrich.comnih.gov They are formed by the reaction of a boronic acid with N-methyliminodiacetic acid. The resulting MIDA boronate features a tetracoordinate boron atom held within two five-membered rings, which confers remarkable stability. sigmaaldrich.com

MIDA boronates derived from alkylboronic acids like this compound would exhibit the following key properties:

Exceptional Stability: They are typically crystalline solids that are indefinitely stable on the benchtop to air and moisture. bldpharm.combldpharm.com They are compatible with a vast array of synthetic reagents, including strong oxidizing agents like Jones reagent, under which other boron derivatives, including trifluoroborates and pinacol esters, decompose. nih.gov

Chromatographic Compatibility: MIDA boronates are fully compatible with silica gel chromatography, which greatly simplifies purification in multistep synthetic sequences. nih.govfudan.edu.cn

Controlled Deprotection: Despite their high stability, the boronic acid can be readily "unmasked" under mild aqueous basic conditions (e.g., NaHCO₃ or NaOH) at room temperature, releasing the free boronic acid for subsequent reactions. sigmaaldrich.comnih.gov

This combination of robust protection and mild deprotection makes MIDA boronates ideal for iterative cross-coupling strategies, where a boronic acid functionality needs to be carried through multiple steps before its final use. bldpharm.comfudan.edu.cn

Boron DerivativeGeneral StructureKey Stability FeaturesChromatography CompatibilityPrimary UseReference
Boronic AcidR-B(OH)₂Often unstable; prone to dehydration/protodeboronation.Generally poor.Direct use in coupling reactions. nih.govnih.gov
Potassium Trifluoroborate[R-BF₃]⁻K⁺Crystalline, air- and moisture-stable solids.Poor solubility can limit utility.Stable nucleophile for Suzuki-Miyaura coupling. researchgate.netnih.gov
Pinacol BoronateR-B(pin)More stable than boronic acids; air-stable.Good.Stable intermediate for purification and coupling. nih.govsigmaaldrich.com
MIDA BoronateR-B(MIDA)Exceptionally stable to air, moisture, and a wide range of reagents (including oxidants).Excellent.Robust protecting group for iterative synthesis. sigmaaldrich.combldpharm.comnih.gov

Advanced Applications in Organic Synthesis

Cross-Coupling Reactions Employing (3-Methoxypropyl)boronic Acid

This compound serves as a key building block in several transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures from simpler precursors. The utility of this alkylboronic acid is most prominently featured in Suzuki-Miyaura and Chan-Lam couplings.

Suzuki-Miyaura Cross-Coupling: Fundamental Principles and Contemporary Advancements

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. mdpi.com

The use of alkylboronic acids like this compound in Suzuki-Miyaura couplings, particularly for creating sp3-sp2 carbon bonds, has seen significant advancements. mdpi.comnih.gov These reactions are challenging due to issues like slow transmetalation and the potential for β-hydride elimination. nih.gov However, the development of sophisticated catalysts and reaction conditions has expanded their scope and efficiency. mdpi.com

The coupling of alkylboronic acids with aryl or alkenyl halides is a powerful method for introducing alkyl chains into unsaturated systems. mdpi.com B-alkyl Suzuki-Miyaura cross-coupling reactions typically involve an alkylboron reagent and an aryl or vinyl halide or triflate. mdpi.com Research has demonstrated the successful coupling of various alkylboronic acids with aryl halides. For instance, in a study focused on the synthesis of waltherione F, an alkylboronic acid was successfully coupled with 2,4-dibromoanisole (B1585499) using a palladium catalyst to achieve the desired product in an 85% yield. researchgate.net While this example does not specifically use this compound, it highlights the general utility of alkylboronic acids in forming alkyl-aryl bonds. The reactivity in these couplings is influenced by the nature of the organoborane and the coupling partner, with unhindered, electron-rich organoboranes and electron-deficient halides often being the most reactive partners. mdpi.com

The development of new catalytic systems has also enabled the coupling of primary alkyl halides with a variety of arylboronic species under aqueous conditions, showcasing the expanding versatility of this reaction. nih.gov

Regioselectivity and stereoselectivity are critical considerations in Suzuki-Miyaura couplings, ensuring the formation of the desired isomer. researchgate.net In reactions involving substrates with multiple reactive sites, such as di- or trihalogenated purines, the reaction can proceed with high chemo- and regioselectivity. researchgate.net For example, the C6 position of the purine (B94841) core is generally the most reactive. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is heavily influenced by the reaction mechanism and conditions. khanacademy.org In the coupling of Z-alkenyl halides with boronic acids, the choice of palladium ligand is crucial for maintaining the stereochemistry of the double bond. organic-chemistry.orgnih.gov While Z-to-E isomerization can occur, ligands like Pd(P(o-Tol)3)2 have been shown to preserve the Z-olefin geometry effectively. organic-chemistry.org Similarly, stereospecificity, where the stereochemistry of the reactant dictates the stereochemistry of the product, has been demonstrated in Suzuki-Miyaura reactions. acs.orgprinceton.edu For instance, the coupling of enantiomerically enriched secondary alkylboron nucleophiles can proceed with either inversion or retention of configuration depending on the specific reagents and conditions used. acs.org The coupling of alkenyltrifluoroborates with alkenyl bromides has also been shown to proceed stereospecifically, yielding conjugated dienes with defined geometries. nih.gov

The efficiency of the Suzuki-Miyaura coupling heavily relies on the catalyst system, which consists of a palladium source and a ligand. nih.gov The ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination. mdpi.com Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) and trialkylphosphines, are widely used and have dramatically improved the efficiency and selectivity of these reactions. nih.govmdpi.com

The development of palladium precatalysts has been a significant advancement, particularly for challenging substrates. nih.gov These precatalysts generate the active Pd(0) species rapidly under mild conditions, which is crucial when using unstable boronic acids that are prone to decomposition. nih.gov For instance, a specific precatalyst utilizing the XPhos ligand has enabled the successful coupling of unstable polyfluorophenyl and heteroarylboronic acids at room temperature. nih.gov The choice of base and solvent also plays a critical role in optimizing the reaction, with combinations like K3PO4 in 1,4-dioxane (B91453) or n-butanol being effective in various systems. nih.govmdpi.com

Table 1: Examples of Catalyst Systems for Suzuki-Miyaura Couplings
Catalyst/PrecatalystLigandBaseSolventSubstrate Scope HighlightReference
Pd(PPh3)4TriphenylphosphineK3PO41,4-DioxaneArylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids. mdpi.com
Pd(OAc)2SPhosK3PO4·H2ONot SpecifiedCoupling of challenging aryl halides. nih.gov
XPhos-Pd-G3XPhosK3PO4Not SpecifiedCoupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids at room temperature. nih.gov
Pd(P(o-Tol)3)2Tri(o-tolyl)phosphineNaO-t-BuEthanolStereoretentive coupling of Z-alkenyl halides. organic-chemistry.orgnih.gov

Two common side reactions that can diminish the efficiency of Suzuki-Miyaura couplings are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an arene byproduct instead of the desired coupled product. nih.govresearchgate.net This process is often pH-dependent and can be particularly problematic for electron-deficient or certain heteroaromatic boronic acids. nih.govresearchgate.net Strategies to mitigate protodeboronation include using "slow-release" strategies with boronic acid surrogates like MIDA boronates or trifluoroborate salts. nih.govnih.govsigmaaldrich.comresearchgate.net These compounds hydrolyze slowly under the reaction conditions, maintaining a low concentration of the free boronic acid and favoring transmetalation over protodeboronation. nih.gov Additionally, developing highly active catalyst systems that promote rapid coupling can also outcompete the slower protodeboronation process. nih.gov

Homocoupling, the coupling of two molecules of the boronic acid or two molecules of the organic halide, is another undesired pathway. The homocoupling of boronic acids can be promoted by the palladium catalyst or by copper contaminants and is often facilitated by the presence of oxygen. researchgate.netnih.gov While sometimes a desired reaction, in the context of cross-coupling it reduces the yield of the target molecule. researchgate.net Careful control of reaction conditions, including the exclusion of air and the use of pure reagents, can help to minimize this side reaction.

Chan-Lam Coupling and Related C-N/C-O Bond Formations

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds, specifically aryl C-N and C-O bonds. organic-chemistry.orgwikipedia.org It provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.org The reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol, can be run in the presence of air, and often proceeds at room temperature. wikipedia.orgmarmacs.org

The scope of the Chan-Lam coupling is broad, accommodating a wide range of substrates including amines, anilines, amides, phenols, and other N-H or O-H containing compounds. organic-chemistry.orgalfa-chemistry.com The mechanism is believed to involve the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the desired product and a copper(I) species. wikipedia.orgalfa-chemistry.com The copper(I) is then reoxidized to copper(II) to continue the catalytic cycle, often by atmospheric oxygen. organic-chemistry.org While specific examples employing this compound in Chan-Lam couplings are not prevalent in the reviewed literature, the general applicability of alkylboronic acids suggests its potential utility in forming alkyl-nitrogen or alkyl-oxygen bonds under similar copper-catalyzed conditions. marmacs.orgnih.gov

Liebeskind-Srogl Coupling and Analogous Transformations

The Liebeskind-Srogl coupling is a powerful palladium-catalyzed, copper(I)-mediated cross-coupling reaction that forms ketones from thioesters and boronic acids under neutral conditions. researchgate.netnih.govwikipedia.orgchem-station.com This reaction is particularly valuable for synthesizing highly functionalized molecules due to its mild nature. nih.gov The general mechanism involves the oxidative addition of the thioester to a Pd(0) complex, followed by transmetalation with a copper(I) carboxylate and the boronic acid, and subsequent reductive elimination to yield the ketone product. wikipedia.org

While the Liebeskind-Srogl coupling has been demonstrated with a range of aryl, vinyl, and to a lesser extent, alkylboronic acids, specific literature examples detailing the use of this compound were not prominently found. However, the established scope of the reaction with other alkylboronic acids suggests that this compound could serve as a viable coupling partner for the synthesis of ketones bearing a 3-methoxypropyl moiety. The general applicability to alkylboronic acids indicates that it could react with various thioesters to introduce the methoxypropyl group. researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira)

Beyond the well-known Suzuki-Miyaura coupling, this compound and its derivatives are potential substrates in other transition metal-catalyzed cross-coupling reactions, although specific applications are not extensively documented.

Sonogashira Coupling: The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgwikipedia.orglongdom.orgyoutube.com While the classical Sonogashira reaction does not directly involve boronic acids, variations and related reactions can utilize organoboron reagents. More recent advancements have focused on the asymmetric Sonogashira coupling of C(sp³)-C(sp) bonds using alkyl halides. nih.gov Although direct participation of alkylboronic acids like this compound in a classical Sonogashira reaction is not typical, its derivatives could potentially be used in related alkynylation methodologies.

Multicomponent Reactions (MCRs) Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all components, are highly valued for their efficiency and atom economy.

Petasis Borono-Mannich Reaction: Mechanistic Scope and Synthetic Utility

The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that involves the reaction of an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines. wikipedia.orgmdpi.comorganic-chemistry.org This reaction is valued for its operational simplicity and the ability to generate a wide array of functionalized amines, including α-amino acids and amino alcohols. wikipedia.orgorganic-chemistry.org

The reaction mechanism is thought to proceed through the formation of an iminium ion from the amine and carbonyl component. The boronic acid then reacts with this electrophilic intermediate. In reactions involving α-hydroxy aldehydes or similar substrates, a key intermediate is a tetracoordinate boronate complex, which facilitates the intramolecular transfer of the organic group from boron to the iminium carbon. wikipedia.orgnih.gov This transfer is generally irreversible, which drives the reaction to completion. organic-chemistry.org

The scope of the Petasis reaction is broad, accommodating a variety of amines, carbonyls, and organoboronic acids, including aryl, vinyl, and alkylboronic acids. wikipedia.orgmdpi.com While specific studies highlighting this compound were not found, the reaction is known to be effective with other functionalized alkylboronic acids. mdpi.com This suggests that this compound would be a suitable substrate, allowing for the synthesis of amines containing the methoxypropyl group. The reaction tolerates numerous functional groups and can often be performed under mild, even aqueous, conditions. wikipedia.org

Table 1: General Scope of the Petasis Borono-Mannich Reaction.
ComponentExamples of Tolerated SubstratesPotential for this compound
AmineSecondary amines (e.g., morpholine, piperidine), primary aromatic amines, hydrazines, sulfonamides. wikipedia.orgmdpi.comnih.govHigh. The known tolerance for various alkylboronic acids suggests this compound would be a viable partner to generate novel substituted amines.
CarbonylAldehydes (e.g., glyoxylic acid, salicylaldehydes), α-hydroxy aldehydes, ketones, and even unprotected carbohydrates. wikipedia.orgmdpi.com
Boronic AcidArylboronic acids (electron-rich and electron-poor), vinylboronic acids, alkylboronic acids. wikipedia.orgmdpi.comorganic-chemistry.org

Passerini-Type Three-Component Couplings

The Passerini reaction is a classic MCR that typically involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield α-acyloxy amides. wikipedia.orgrsc.org Recently, a novel Passerini-type reaction has been developed where boronic acids act as carbon nucleophiles in a three-component coupling with an aldehyde and an isocyanide to synthesize α-hydroxyketones. researchgate.netnih.gov This transformation significantly expands the utility of boronic acids in MCRs. researchgate.net

The reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.netnih.gov The substrate scope for boronic acids in this reaction includes various aryl and vinyl boronic acids. Although the initial reports did not explicitly include this compound, the methodology opens a potential avenue for its use in generating α-hydroxyketones featuring a methoxypropyl side chain.

Table 2: Substrate Scope in Passerini-Type Reaction of Boronic Acids. researchgate.net
ReactantTested SubstratesReported Yields
AldehydeBenzaldehyde, 4-Methoxybenzaldehyde, 4-Nitrobenzaldehyde, 2-Naphthaldehyde, Furfural, Cinnamaldehyde41-95%
Isocyanidetert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide, Ethyl 2-isocyanoacetateYields vary with substrate
Boronic AcidPhenylboronic acid, 4-Methylphenylboronic acid, 4-Methoxyphenylboronic acid, 4-Fluorophenylboronic acid, Styrylboronic acid41-95%

Other Condensation and Addition Reactions

This compound can potentially participate in other types of condensation and addition reactions. For instance, alkylboronic acids can be involved in tandem aldol (B89426) condensation-addition reactions. In such a sequence, an aldehyde and a methyl ketone first undergo an aldol condensation to form an α,β-unsaturated ketone, which then reacts in situ with a boronic acid in a conjugate addition. nih.gov

Furthermore, the addition of organoboron reagents to imines and enamines represents another important class of reactions. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org Enamines, formed from the reaction of a secondary amine with a ketone or aldehyde, are nucleophilic and can react with various electrophiles. masterorganicchemistry.com While direct addition of boronic acids to simple enamines is not a standard transformation, related processes catalyzed by transition metals or under specific activating conditions could be envisaged for a functionalized alkylboronic acid like the title compound.

Diversification and Functionalization Strategies

A key advantage of using this compound in synthesis is the potential for subsequent chemical modifications of the resulting products, leveraging the reactivity of both the carbon-boron bond and the methoxypropyl side chain.

One strategy for diversification involves the transformation of the C-B bond. For example, alkylboronic acids can be activated under photoredox catalysis to generate alkyl radicals. rsc.org These radicals can then participate in a variety of bond-forming reactions, including Michael additions and Minisci-type reactions, offering a pathway to further functionalize the carbon backbone that was initially introduced by the boronic acid. rsc.org

The methoxypropyl side chain itself offers opportunities for diversification. The ether linkage, while generally stable, can be cleaved under specific, often harsh, acidic (e.g., HBr, HI) or Lewis acidic (e.g., BBr₃) conditions to yield an alcohol. longdom.orgwikipedia.orgacs.orgmasterorganicchemistry.comlibretexts.org This transformation would unmask a propyl alcohol functionality, which could then be used for further synthetic manipulations such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. This two-step approach—incorporation of the methoxypropyl group followed by deprotection—allows the latent hydroxyl group to be carried through a synthetic sequence where a free alcohol might not be tolerated.

Incorporation of the Methoxypropyl Moiety into Complex Molecular Architectures

The introduction of the 3-methoxypropyl group into complex molecules is a valuable transformation in medicinal chemistry and materials science, as this motif can influence physicochemical properties such as solubility and bioavailability. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it represents a primary strategy for utilizing this compound. researchgate.netorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. researchgate.net

The general applicability of alkylboronic acids in Suzuki-Miyaura couplings has been well-established, allowing for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. researchgate.net While early methods focused on aryl and vinyl boronic acids, significant progress has been made in the cross-coupling of alkylboron reagents. nih.gov The use of this compound in this context allows for the direct installation of the 3-methoxypropyl chain onto various aromatic and heteroaromatic scaffolds. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a suitable method for late-stage functionalization in the synthesis of complex molecules. nih.gov

The versatility of this approach is highlighted by the successful coupling of various alkylboronic acids with a diverse array of (hetero)aryl halides. nih.govnih.gov For instance, challenging substrates such as polychlorinated pharmaceuticals have been successfully diversified using mild, aqueous Suzuki-Miyaura conditions. nih.gov This suggests that this compound can be employed to modify complex drug-like molecules, introducing the methoxypropyl functionality to modulate their biological activity or physical properties.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalystBaseSolventYield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O85
22-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane78
35-BromoindolePd/SSphosK₂CO₃Acetonitrile/H₂O92
41-IodonaphthalenePd(OAc)₂ / XPhosCs₂CO₃THF88

This table presents hypothetical data based on typical Suzuki-Miyaura reaction outcomes for alkylboronic acids as described in the literature. nih.govresearchgate.net

Tandem Reactions and Cascade Processes for Enhanced Synthetic Efficiency

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to molecular synthesis. nih.gov These processes lead to a rapid increase in molecular complexity from simple starting materials. This compound can be a valuable participant in such reaction sequences.

One notable example of a tandem process where an alkylboronic acid could be employed is the palladium-catalyzed boron-Heck and Suzuki reaction. nih.gov This one-pot, three-component coupling involves an initial oxidative boron-Heck reaction between an arylboronic acid and an olefin, followed by a Suzuki coupling with a second arylboronic acid. By analogy, this compound could potentially be used as the second coupling partner, introducing the methoxypropyl group after the initial biaryl formation. The ability to switch between different catalytic cycles by simply changing the reaction atmosphere (e.g., from an oxygen to an inert atmosphere) is a key advantage of this methodology. nih.gov

Another area where this compound could be applied is in cascade reactions that lead to the formation of heterocyclic structures. For instance, cascade reactions involving the enantioselective synthesis of benzoxaboroles have been developed using α-formyl boronic acids. rsc.org While this specific example involves a different type of boronic acid, it highlights the potential for designing novel cascade processes where the boronic acid moiety of this compound participates in an intramolecular cyclization after an initial intermolecular reaction. A hypothetical cascade could involve the initial Suzuki coupling of a suitably functionalized this compound, followed by an intramolecular cyclization to construct a complex heterocyclic system.

Chelation-Assisted Reactivity and Regiocontrol

The presence of the ether oxygen in the propyl chain of this compound introduces the potential for chelation control in metal-catalyzed reactions. Chelation, the formation of a coordinate bond between a metal center and a ligand containing two or more donor atoms, can significantly influence the reactivity and selectivity of a reaction. nih.gov In the context of cross-coupling reactions, chelation can facilitate oxidative addition and direct the regiochemical outcome of the reaction. nih.gov

While direct studies on the chelation-assisted reactivity of this compound are not prevalent, analogies can be drawn from related systems. For example, in enantioconvergent Suzuki-Miyaura cross-couplings of acyclic allylic systems, the presence of a chelating ester group was found to be crucial for achieving high regio- and enantioselectivity. nih.gov The proposed mechanism involves the coordination of the ester's carbonyl oxygen to the rhodium catalyst, which facilitates the oxidative addition and subsequent reductive elimination steps. nih.gov Similarly, the methoxy (B1213986) group in this compound could coordinate to a palladium or other transition metal catalyst, forming a stable five-membered ring intermediate. This chelation could influence the rate of transmetalation and reductive elimination, potentially leading to enhanced reactivity or altered selectivity compared to simple alkylboronic acids.

This chelation effect can be particularly important in reactions where regioselectivity is a concern, such as the coupling of unsymmetrical substrates. By pre-organizing the transition state through chelation, it may be possible to direct the reaction to a specific site on the molecule. nih.gov

Table 2: Potential Influence of Chelation on Regioselective Suzuki-Miyaura Coupling

EntrySubstrateCoupling PartnerCatalyst SystemRegioselectivity (Product A:Product B)
12,4-DichloropyrimidineThis compoundPd(PPh₃)₄ / K₂CO₃ (Non-chelating conditions)1 : 1.2
22,4-DichloropyrimidineThis compoundPd(dppf)Cl₂ / CsF (Potentially chelating conditions)>10 : 1

This table illustrates a hypothetical outcome where chelation by the methoxy group of this compound could enhance regioselectivity in a Suzuki-Miyaura reaction.

Reductive Coupling with Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceuticals. nih.govhmdb.ca The development of efficient methods for the functionalization of indoles is therefore of great importance. Reductive coupling reactions have emerged as a powerful tool for the C-alkylation of indoles, and boronic acids are excellent coupling partners in these transformations.

A notable application is the palladium-catalyzed three-component coupling of indoles, boronic esters, and allylic acetates. nih.govnih.gov In this reaction, a boronate intermediate is formed from a 2-lithiated indole and a boronic ester. This intermediate then reacts with an allylic acetate (B1210297) in the presence of a palladium catalyst to achieve allylation at the C3 position and concurrent alkyl migration from the boron to the C2 position of the indole. nih.gov The use of this compound (or its corresponding ester) in this type of reaction would allow for the direct introduction of the methoxypropyl group at the C2 position of the indole ring, a position that is often challenging to functionalize directly.

This three-component coupling strategy offers a rapid route to substituted indoles and indolines with high levels of stereoselectivity. nih.gov The ability to construct multiple C-C bonds and create new stereocenters in a single operation makes this a highly efficient and valuable synthetic method. nih.gov

Table 3: Example of a Three-Component Reductive Coupling Involving an Alkylboronic Ester

IndoleBoronic EsterAllylic AcetateProduct (Yield, dr, er)
N-MethylindoleThis compound pinacol (B44631) esterCinnamyl acetate2-(3-Methoxypropyl)-3-cinnamyl-N-methylindoline (Good yield, high dr, high er)

This table provides a representative example based on the general three-component coupling of indoles, boronic esters, and allylic acetates. nih.gov

Mechanistic Investigations and Computational Chemical Analyses

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura reaction, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. chembites.org While this cycle is well-established for arylboronic acids, specific investigations involving (3-Methoxypropyl)boronic acid are not documented in the available literature.

Oxidative Addition to Metal Centers

Oxidative addition is the initial step where a metal center, commonly palladium(0), inserts into the bond of an organic halide (R-X), increasing its oxidation state (e.g., to Pd(II)). ed.ac.uk This process forms an organopalladium(II) halide complex. The rate and mechanism of this step are highly dependent on the nature of the halide, the metal, and its ligands. reddit.comchemrxiv.org For alkyl halides, which would couple with an alkylboronic acid like this compound, the oxidative addition can be more challenging than for aryl halides and may be susceptible to side reactions like β-hydride elimination. researchgate.net However, no studies specifically detailing the oxidative addition step in a catalytic cycle designed for this compound were identified.

Transmetalation Mechanisms: Role of Base and Ligand Exchange

Transmetalation involves the transfer of the organic group from the boron atom to the metal center of the organopalladium(II) halide complex. rsc.org This step is crucial and is known to be the rate-limiting step in many Suzuki-Miyaura couplings. chembites.org The mechanism of transmetalation is complex and heavily debated, with two primary pathways proposed: one involving the reaction of a palladium-hydroxo complex with the neutral boronic acid, and another involving the reaction of the palladium-halide complex with a boronate species, which is formed by the activation of the boronic acid with a base. chembites.orgnih.gov The base is essential for activating the boronic acid, making the boron center more nucleophilic. researchgate.net Ligands on the metal center also play a critical role in facilitating this exchange. nih.gov Specific studies on the transmetalation mechanism, the role of different bases, or ligand effects for this compound are absent from the scientific literature.

Reductive Elimination Pathways and Product Formation

Reductive elimination is the final, product-forming step of the catalytic cycle. umb.eduuleth.ca In this stage, the two organic groups on the metal center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the catalytically active metal(0) species. ilpi.comlibretexts.org For this to occur, the two groups must typically be in a cis orientation to each other on the metal center. ilpi.com The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the organic groups being coupled. libretexts.org Lewis acids have also been shown to facilitate this step in certain systems. rsc.org As with the other steps, no computational or experimental data detailing the reductive elimination pathways specifically from a palladium complex bearing a 3-methoxypropyl group derived from this compound have been reported.

Understanding Boronic Acid Reactivity and Decomposition Pathways

Boronic acids can undergo decomposition through various pathways, with protodeboronation being the most studied, particularly for arylboronic acids.

Protodeboronation: Kinetics, pH-Rate Profiles, and Factors Influencing Stability

Protodeboronation is a decomposition reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid. nih.gov The stability of boronic acids towards protodeboronation is highly dependent on their structure, the pH of the medium, and temperature. ed.ac.uk Extensive studies on (hetero)arylboronic acids have revealed multiple mechanistic pathways for this process, often accelerated at high pH. nih.goved.ac.uk

In contrast, simple alkylboronic acids are generally much more stable towards protodeboronation. Research has shown that their decomposition via this pathway is extremely slow, with estimated half-lives of months, making it difficult to study their kinetics or even confirm protodeboronation as the primary decomposition route over others like oxidation. ed.ac.ukcore.ac.uk Consequently, no specific data on the kinetics, pH-rate profiles, or factors influencing the stability of this compound could be located.

Competitive Side Reactions: Homocoupling and Other Undesired Processes

Homocoupling is a common side reaction in cross-coupling catalysis, leading to the formation of a symmetrical biaryl product from two molecules of the boronic acid. researchgate.net This process can be catalyzed by the palladium complex, often in the presence of an oxidant. nih.govresearchgate.net The mechanism can involve two successive transmetalations followed by reductive elimination. mdpi.com While extensively documented for arylboronic acids, there is no available research detailing the propensity or mechanism of homocoupling for this compound.

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity of boronic acids in chemical transformations are profoundly influenced by both steric and electronic factors. While direct studies on this compound are not extensively documented, general trends observed for alkyl boronic acids in reactions such as the Suzuki-Miyaura coupling offer valuable insights.

Electronic Effects: The electron-donating nature of the alkyl group in this compound, including the ether oxygen, can influence the nucleophilicity of the organic group transferred from boron. However, compared to aryl boronic acids with tunable electronic properties through substituents, the electronic influence of the 3-methoxypropyl group is relatively fixed. In reactions where the boronic acid acts as a Lewis acid, the electron-donating alkyl chain can modulate the acidity of the boron center.

Steric Effects: The steric profile of this compound is dictated by the flexible three-carbon chain with a terminal methoxy (B1213986) group. In transition metal-catalyzed cross-coupling reactions, the steric bulk of the boronic acid can impact the rate of transmetalation. Larger, more sterically demanding boronic acids may exhibit slower reaction rates. The conformation of the 3-methoxypropyl chain could also play a role in the approach to the metal center, potentially influencing the efficiency of the reaction. The development of quantitative descriptors for steric and electronic properties of substituents is an active area of research that aids in establishing structure-activity relationships.

The interplay of these factors is crucial for predicting and controlling the outcome of reactions involving this compound. For instance, in reactions where chemoselectivity is a concern, the subtle balance of steric hindrance and electronic activation of the C-B bond would be a determining factor.

Application of Computational Chemistry

Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms, transition states, and molecular properties that are often difficult to probe experimentally.

Kinetic Isotope Effect (KIE) Studies for Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding bond-breaking and bond-forming processes in the transition state. By comparing the reaction rates of isotopically labeled and unlabeled substrates, one can infer changes in bonding at the labeled position in the transition state.

For this compound, a carbon-13 KIE study at the carbon atom attached to boron (the ipso-carbon) could provide significant mechanistic insight into its reactions. A significant ¹³C KIE would suggest that the C-B bond is undergoing a change (e.g., breaking) in the rate-determining step. This has been demonstrated in studies of the Suzuki-Miyaura reaction with aryl boronic acids, where a ¹³C KIE at the ipso-carbon was consistent with transmetalation being the rate-limiting step.

Table 2: Hypothetical KIE Values for Mechanistic Diagnosis of a Reaction with this compound

Isotopic LabelPosition of LabelHypothetical kH/kD or k¹²C/k¹³CMechanistic Implication
Deuteriumα to Boron1.05Small secondary KIE, suggests change in hybridization at α-carbon in TS
Carbon-13ipso-Carbon1.04Significant primary KIE, indicates C-B bond cleavage in the RDS
DeuteriumMethoxy group1.00No KIE, methoxy group not involved in bonding changes in the RDS

Note: This table presents hypothetical KIE values and their interpretations to illustrate the application of this technique. These are not experimental results for this compound.

Modeling of Boron Hybridization States and Lewis Acidity

The Lewis acidity of boronic acids is a fundamental property that governs their interaction with bases and their role in catalysis. Boronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form upon coordination with a Lewis base such as hydroxide (B78521).

Computational modeling can be used to predict the pKa of boronic acids and to study the factors influencing their Lewis acidity. For this compound, the electron-donating alkyl chain would be expected to slightly decrease its Lewis acidity compared to electron-withdrawing group-substituted boronic acids. Modeling can quantify this effect.

Catalytic Roles Beyond Cross Coupling

(3-Methoxypropyl)boronic Acid as a Lewis Acid Catalyst

The core of this compound's catalytic activity lies in its identity as a Lewis acid. The boron atom, with its vacant p-orbital, can accept a pair of electrons from Lewis basic substrates, most notably those containing hydroxyl groups. acs.org This interaction activates the substrate, paving the way for subsequent transformations. Boronic acids are particularly attractive as catalysts due to their generally low toxicity and the high degree of chemoselectivity they can impart, often eliminating the need for complex protecting group strategies. nih.gov

A key application of boronic acid catalysis is the activation of hydroxy functional groups. rsc.org This is a valuable alternative to traditional methods that require the stoichiometric conversion of alcohols into more reactive species like halides or sulfonates. rsc.org Boronic acids can engage in reversible covalent interactions with hydroxyl groups, leading to either electrophilic or nucleophilic activation depending on the substrate and reaction conditions. acs.orgrsc.org

In electrophilic activation, the boronic acid catalyst coordinates to an alcohol, enhancing the leaving group ability of the hydroxyl moiety and facilitating the formation of a carbocation intermediate that can be trapped by various nucleophiles. rsc.orgresearchgate.net This mode of activation is central to reactions like Friedel-Crafts-type alkylations. rsc.org

Boronic acids are effective catalysts for dehydration reactions, such as the formation of ethers from alcohols or the synthesis of amides from carboxylic acids and amines. nih.govrsc.org In these processes, the boronic acid activates the carboxylic acid by forming a mixed anhydride (B1165640) intermediate, which is then susceptible to nucleophilic attack by an amine. nih.gov This process is often carried out under azeotropic reflux to remove water and drive the reaction to completion. nih.govrsc.org

Carbonyl condensation reactions, like the aldol (B89426) reaction, represent another area where organoboron acids are effective. nih.gov These reactions involve the formation of a carbon-carbon bond between two carbonyl-containing compounds. openstax.org One partner is converted into a nucleophilic enolate which then adds to the electrophilic carbonyl of the second partner. openstax.org Boronic acids can facilitate this process by activating the electrophilic carbonyl partner. acs.org The efficiency of these condensations can be influenced by catalyst structure and reaction conditions, with some reactions showing enhanced rates in aqueous media. nih.gov

In acylation reactions, particularly the direct formation of amides and esters, boronic acids serve as powerful catalysts. nih.gov Cooperative catalysis, for instance using an arylboronic acid with an additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), has been shown to be highly effective for the dehydrative condensation of carboxylic acids and amines. nih.gov

Arylboronic acids also catalyze C-alkylation and allylation reactions. researchgate.netnih.gov For example, the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols can be achieved using an electron-deficient arylboronic acid, often with a co-catalyst like oxalic acid. nih.gov This process generates a new C-C bond with water as the only byproduct. nih.gov Similarly, the direct allylation of benzylic alcohols with nucleophiles such as allyltrimethylsilane (B147118) is promoted by these catalytic systems. researchgate.netnih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a prime target for organoboron catalysis. nih.gov

Mannich Reaction: The Petasis-borono Mannich reaction is a well-known three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. nih.govnih.gov In this reaction, the boronic acid provides the nucleophilic group that adds to an iminium ion formed in situ. nih.gov While the boronic acid is often a stoichiometric reagent that transfers its organic group, catalytic versions are an area of active development. nih.gov Recent advances have expanded this reaction to include alkyl boronic reagents through photoredox catalysis. nih.gov

Ugi Reaction: The Ugi reaction typically combines an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. nih.gov A three-component variant exists that omits the carboxylic acid. nih.govrsc.org Boric acid has been demonstrated to be an effective catalyst for the three-component Ugi reaction, particularly in aqueous media, leading to high yields of α-amino amide derivatives. nih.govnih.gov Phenylboronic acid has also been shown to catalyze other MCRs like the Biginelli reaction. nih.gov

Emerging Concepts in Organoboron Acid Catalysis

The field of organoboron acid catalysis is continually evolving, with new concepts and applications emerging. nih.govnih.gov Research has expanded to include bifunctional catalysts, where the boronic acid moiety is part of a larger molecule designed to control selectivity through secondary interactions. nih.gov For instance, hybrid thiourea–boronic acid catalysts have been developed for asymmetric aza-Michael additions. nih.gov Another emerging area is the use of boronic acids in cooperative catalysis, where they work in concert with another catalyst, such as a transition metal or a Brønsted acid, to achieve transformations not possible with either catalyst alone. nih.govnih.gov The development of boronic acid catalysts for the functionalization of a wide range of substrates, including diols and saccharides, highlights the growing versatility and potential of these organocatalysts. acs.orgrsc.org

Catalyst-Promoted Metalate Shifts

A frontier in organoboron chemistry involves catalytic reactions that proceed via a 1,2-metalate shift. rsc.orgresearchgate.net This fundamental rearrangement involves the migration of an organic group from a tetracoordinate boron "ate" complex to an adjacent atom. While often requiring stoichiometric reagents, recent developments have focused on designing systems where this shift is promoted by a catalyst. rsc.org These catalytic processes can be accelerated by external Lewis acids, which activate the reagents involved in the homologation. rsc.org This strategy is being explored to develop novel, stereoselective C-C bond-forming reactions that generate valuable chiral organoboron building blocks. rsc.org

Research in Materials Science and Engineering

Polymer Synthesis and Functionalization through Boronic Acid Incorporation

The incorporation of boronic acid moieties into polymer structures is a well-established strategy for developing responsive or "smart" materials. These polymers can exhibit sensitivity to changes in pH and the presence of saccharides, making them suitable for a range of applications. rsc.org While the synthesis and polymerization of boronic acid-containing monomers can be challenging, various methods have been developed to address these difficulties. rsc.org

The properties of polymers can be precisely engineered by incorporating specific functional groups. azom.commdpi.com The introduction of boronic acids, for instance, can impart stimuli-responsive behavior. For example, boronic acid-functionalized copolymers can exhibit changes in their physical properties, such as solubility or swelling, in response to variations in pH or glucose concentration. rsc.org This responsiveness is due to the equilibrium between the uncharged boronic acid and the charged boronate ester formed with diols.

The synthesis of monomers containing boronic acids is a critical first step in the creation of functional polymers. These monomers typically bear a polymerizable group, such as a (meth)acrylate, (meth)acrylamide, or styrenic group, which allows them to be incorporated into a polymer backbone. rsc.org The synthesis of these monomers can be complex and often requires protection of the boronic acid group during polymerization. rsc.org

Several synthetic routes to boronic acid-containing monomers have been reported, each with varying degrees of complexity. rsc.org A general approach involves the synthesis of a precursor molecule containing the desired polymerizable group and a functional group that can be converted to a boronic acid. For instance, a bromo-functionalized monomer can be converted to a boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080).

A new post-polymerization modification methodology has also been developed for the synthesis of boronic acid-decorated poly(2-alkyl-2-oxazoline) (PAOx) copolymers. rsc.org This method provides a straightforward way to introduce pH- and glucose-responsiveness to the polymer. rsc.org While specific synthesis of a (3-Methoxypropyl)boronic acid-containing monomer is not detailed in the provided results, general methods for creating boronic acid monomers can be adapted. rsc.org

Development of Advanced Materials with Unique Electronic or Optical Characteristics

Boron-containing polymers are being explored for their potential in creating materials with unique electronic and optical properties. The electron-deficient nature of the boron atom can influence the electronic structure of the polymer, leading to interesting photophysical behaviors. nih.gov

Currently, there is limited specific research available on the unique electronic or optical characteristics of materials containing this compound. However, the broader field of boronic acid-containing materials suggests potential avenues for exploration. For instance, the incorporation of boronic acids into conjugated polymer systems could modulate their emission properties, potentially leading to the development of novel sensors or light-emitting devices. The interaction of the boronic acid moiety with analytes could induce changes in the polymer's fluorescence or color, forming the basis of a detection mechanism.

Contribution to Medicinal Chemistry Research Strategies

Design and Synthesis of Potential Drug Candidates (as synthetic building blocks)

Boronic acids are fundamental reagents in modern synthetic organic chemistry, valued for their stability, low toxicity, and versatile reactivity. nih.gov They serve as crucial intermediates and building blocks for constructing complex molecules. nih.govchemrxiv.org The utility of boronic acids in synthetic chemistry is largely due to their participation in a variety of chemical reactions, including metal-catalyzed cross-coupling reactions. nih.gov

(3-Methoxypropyl)boronic acid, as an aliphatic boronic acid, can be employed in these synthetic strategies. Its application allows for the introduction of a specific C(sp³)-linked fragment, which is of growing importance in drug discovery to create molecules with improved three-dimensional character. The presence of the boronic acid functional group enables its use in powerful bond-forming reactions, most notably the Suzuki-Miyaura coupling, to create carbon-carbon bonds. chemrxiv.org This reaction is highly efficient and compatible with a wide array of functional groups, making it a cornerstone of medicinal chemistry for assembling potential drug candidates. chemrxiv.org Furthermore, boronic acids can participate in other significant transformations like the Chan-Lam coupling for forming carbon-nitrogen bonds. chemrxiv.org

The specific structure of the (3-methoxypropyl) group offers medicinal chemists a tool to fine-tune the physicochemical properties of a lead compound. The introduction of this moiety can influence several key parameters that are critical for a molecule's ultimate success as a drug.

Metabolic Stability : The ether linkage within the (3-methoxypropyl) moiety can alter a compound's metabolic profile. For instance, replacing a more metabolically labile group with this fragment could reduce first-pass metabolism, potentially enhancing bioavailability. nih.gov

Conformational Flexibility : The flexible three-carbon chain allows the attached functional group to adopt various conformations, which can be advantageous for optimizing binding to a biological target.

The strategic incorporation of fragments like (3-methoxypropyl) is a key tactic in lead optimization, allowing for the systematic modification of a molecule to enhance its drug-like properties.

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, creating chemical libraries for high-throughput screening against biological targets. chemrxiv.org Boronic acids are essential building blocks for generating these libraries due to their reliable performance in robust reactions like the Suzuki-Miyaura coupling. chemrxiv.orgchem-space.com The analysis of large chemical databases shows that boronic acids are among the most frequently used building blocks for creating libraries of bioactive molecules, second only to carboxylic acids and amines. chem-space.com

This compound, with its distinct aliphatic and ether characteristics, is a valuable component for inclusion in such libraries. Its use allows for the exploration of chemical space that is less reliant on the flat, aromatic structures that have traditionally dominated screening collections. By incorporating building blocks that increase the three-dimensional character of library compounds, researchers can enhance the likelihood of identifying novel hits that bind to the complex topological features of protein targets.

Boron-Containing Bioisosteres in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of rational drug design. The boronic acid group is increasingly recognized as a versatile bioisostere for other important chemical functionalities, particularly carboxylic acids and, in some contexts, phosphates. nih.govresearchgate.netresearchgate.net

The boron atom in a boronic acid is Lewis acidic, possessing a vacant p-orbital that allows it to transition from a neutral, trigonal planar sp² hybridized state to an anionic, tetrahedral sp³ hybridized state upon interaction with a nucleophile. researchgate.netmdpi.com This tetrahedral boronate species is geometrically and isoelectronically similar to the tetrahedral transition state of amide or ester hydrolysis, or to a phosphate (B84403) group. nih.govresearchgate.net This mimicry is a key reason for the success of boronic acid-containing enzyme inhibitors.

Table 1: Bioisosteric Properties of the Boronic Acid Group

FeatureBoronic Acid MoietyCarboxylic Acid MoietyPhosphate Moiety
Geometry Trigonal planar (neutral), Tetrahedral (anionic)Trigonal planar (neutral), Tetrahedral (transition state)Tetrahedral
Acidity (pKa) Variable (typically 8-10, can be lowered)Typically 4-5pKa1 ~2.1, pKa2 ~7.2
Key Interaction Forms reversible covalent bonds with nucleophiles (e.g., -OH)Forms hydrogen bonds, ionic interactionsForms hydrogen bonds, ionic interactions
Role in Mimicry Can act as a transition-state analog for proteases; can mimic phosphate binding. nih.govCommon biological recognition motif.Key structural and functional group in biology. nih.gov

While many successful boron-containing drugs are based on arylboronic acids or more complex structures, the fundamental principles of bioisosterism apply to alkylboronic acids as well. researchgate.net The this compound group can be used to replace a carboxylic acid to alter a molecule's pKa, cell permeability, and metabolic fate while potentially maintaining or enhancing its interaction with a biological target. researchgate.net

Molecular Recognition and Interactions in Biological Systems

A defining feature of boronic acids is their ability to engage in specific and often reversible interactions with biological molecules, which is central to their therapeutic effect and application as biochemical tools. nih.govnih.gov These interactions are fundamental to the field of molecular recognition, which underpins numerous physiological processes. nju.edu.cnresearchgate.net

Boronic acids are well-known for their capacity to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as those found abundantly in saccharides (sugars). researchgate.netnih.govnih.govfourwaves.com This interaction results in the formation of stable five- or six-membered cyclic boronate esters. nju.edu.cnresearchgate.netnih.gov

The formation and stability of these boronate esters are typically dependent on pH. nju.edu.cn In aqueous media, the reaction is favorable at neutral to slightly alkaline pH, where the boronic acid is in its more reactive anionic tetrahedral state. nju.edu.cnresearchgate.net The bond is reversible and can be cleaved under acidic conditions. nju.edu.cnnih.gov This pH-responsive, dynamic covalent chemistry has been widely exploited for various applications, including:

Saccharide Sensing : Designing sensors for glucose and other biologically important sugars. chemrxiv.orgchem-space.comfourwaves.com

Drug Delivery : Creating systems that target the saccharide-rich surfaces of cells or release a payload in response to pH changes. nih.govresearchgate.net

Separation Science : Developing affinity chromatography materials for the purification of glycoproteins and other diol-containing molecules. nju.edu.cn

This interaction is a general property of the boronic acid group and is thus applicable to this compound, enabling its use in constructing tools and potential therapeutics that target carbohydrate-rich environments. fourwaves.com

The electrophilic boron atom of a boronic acid can interact with nucleophilic amino acid residues within the active sites of enzymes, leading to potent and often reversible inhibition. nih.govnih.govresearchgate.net

The most prominent example of this is the interaction with serine residues in the catalytic triad (B1167595) of serine proteases. nih.govmdpi.comresearchgate.net The boronic acid acts as a transition-state analog, where the hydroxyl group of the active site serine attacks the boron atom. This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity. nih.govmdpi.com This mechanism is the basis for the action of several successful drugs, including the proteasome inhibitor bortezomib. nih.govchemrxiv.org

Besides serine, boronic acids can also interact with other amino acid residues:

Lysine (B10760008) : The amine group of a lysine residue can form a dative bond with the boron atom, sometimes in concert with a serine interaction, leading to a highly stable complex. nih.govnih.gov

Threonine : Similar to serine, the hydroxyl group of threonine can act as a nucleophile. nih.gov

The ability of the boronic acid moiety to form these reversible covalent bonds with key residues in enzyme active sites is a powerful strategy in drug design, allowing for the development of highly potent and specific inhibitors. mdpi.comnih.gov

Table 2: Key Molecular Interactions of the Boronic Acid Functional Group

Interacting PartnerType of InteractionResulting StructureSignificance in Medicinal Chemistry
Diols / Saccharides Reversible CovalentCyclic Boronate EsterTargeting carbohydrate-rich cell surfaces, glucose sensing, drug delivery. nju.edu.cnresearchgate.netfourwaves.com
Serine Residue Reversible CovalentTetrahedral Boronate AdductInhibition of serine proteases (e.g., proteasome, β-lactamases). nih.govmdpi.comresearchgate.net
Lysine Residue Dative Bond / CovalentBoron-Nitrogen AdductCan contribute to enzyme inhibition, sometimes forming a tricovalent complex with serine. nih.govnih.gov

Strategies for Enhancing Oxidative Stability of Boronic Acids in Biological Contexts

Boronic acids, including this compound, are recognized for their utility in pharmaceutical applications due to their capacity to form reversible covalent bonds with nucleophiles like 1,2- and 1,3-diols found in many biological molecules. digitellinc.com However, a significant hurdle in their clinical development is their metabolic instability. digitellinc.com In biological systems, they are susceptible to rapid oxidative deboronation, a process where the boron-carbon bond is cleaved, typically by reactive oxygen species (ROS), converting the boronic acid into an alcohol and boric acid. nih.gov This degradation is irreversible and limits the compound's therapeutic efficacy. nih.gov

At physiological pH, the oxidative instability of a compound like phenylboronic acid is comparable to that of thiols, which are among the most redox-active functional groups in the body. nih.govnih.gov The mechanism of oxidation involves the attack of a nucleophilic species on the empty p-orbital of the boron atom. nih.gov This is followed by a rate-limiting 1,2-shift, where the carbon atom migrates from the boron to the oxygen, forming an unstable boric ester that quickly hydrolyzes. nih.gov

To counter this instability, several research strategies have been developed to protect the boronic acid moiety and enhance its stability in biological environments.

Key Strategies for Enhancing Oxidative Stability:

Formation of Boronate Esters: A common strategy is to protect the boronic acid as a boronate ester using sterically hindered diols. digitellinc.com While effective, this approach has limited applications in biological systems. digitellinc.com The stability of these esters against hydrolysis generally increases with the steric bulk around the ester. chem-station.com Pinacol (B44631) esters are a popular choice as they are stable enough for purification but can still participate in reactions like the Suzuki coupling. chem-station.com

Intramolecular Cyclization: A more advanced and biologically compatible strategy involves creating stable intramolecular esters. digitellinc.com This approach modulates the reactivity of the boronic acid without needing external protecting groups. digitellinc.com

Benzoxaboroles: This scaffold, which is a cyclic boronic acid hemiester, has proven successful in drug design. researchgate.net Compounds like Tavaborole and Crisaborole utilize this structure to achieve enhanced stability and have been approved for clinical use. researchgate.net

Boralactones: A highly effective method involves forming a boralactone, where a pendant carboxyl group acts as an intramolecular ligand for the boron atom. nih.govpnas.org This structure significantly diminishes the electron density on the boron atom. nih.govpnas.org Computational and experimental analyses have shown that this modification dramatically increases resistance to oxidation by slowing the rate-limiting step of the oxidation reaction. nih.govpnas.org This strategy has been shown to increase stability by as much as 10,000-fold compared to unprotected phenylboronic acid. nih.govnih.govpnas.org The resulting boralactone maintains the ability to bind reversibly to diols but with greater kinetic stability in its complexes. nih.govpnas.org

These strategies focus on altering the stereoelectronic properties of the boronic acid group to reduce its susceptibility to oxidation, thereby enhancing its potential as a therapeutic agent. digitellinc.compnas.org

StrategyMechanism of ActionRelative Stability EnhancementBiological Compatibility
Protection as Boronate Esters (e.g., Pinacol)Steric hindrance around the boron atom reduces susceptibility to nucleophilic attack. digitellinc.comchem-station.comModerateLimited due to potential hydrolysis and need for exogenous protecting groups. digitellinc.com
Formation of BenzoxaborolesCreates a stable, cyclic intramolecular hemiester, protecting the boronic acid. digitellinc.comresearchgate.netHighGood; used in clinically approved drugs. researchgate.net
Formation of BoralactonesAn intramolecular carboxyl group coordinates with the boron, diminishing electron density and slowing the rate-limiting oxidation step. nih.govpnas.orgVery High (up to 10,000-fold). nih.govpnas.orgExcellent; retains reversible binding capabilities with enhanced kinetic stability. nih.govpnas.org

Bioconjugation Chemistry and Delivery Systems

The unique chemical properties of boronic acids make them valuable tools in bioconjugation chemistry and for the development of advanced drug delivery systems. rsc.org Bioconjugates are complex constructs where biomolecules like proteins or peptides are linked to a specific payload, creating high-precision therapeutics. rsc.org Boronic acids can serve as key components in these systems, acting as linkers or as functional payloads themselves. rsc.org

The core of their utility lies in the ability to form reversible covalent bonds with diols, which are abundant on the surface of mammalian cells in the form of polysaccharides in the glycocalyx. rsc.orgnih.gov This interaction can be harnessed to target cells and facilitate the delivery of therapeutic agents. nih.gov

Applications in Bioconjugation and Delivery:

Targeting Cell Surface Glycans: Boronic acid-functionalized molecules can bind to the sialic acid and other saccharides on cell surfaces. nih.govacs.org This targeting mechanism enhances the cellular uptake of conjugated drugs or nanoparticles. acs.orgmdpi.com This approach has been shown to enhance the cytosolic delivery of proteins and oligonucleotides. nih.gov

Stimuli-Responsive Systems: Boronic acid chemistry is central to creating "smart" delivery systems that release their payload in response to specific biological triggers. acs.orgacs.org

pH-Responsive Release: Boronic esters are generally more stable at neutral or alkaline pH and tend to hydrolyze under acidic conditions. acs.orgnih.gov This property is exploited for drug release in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes. nih.govnih.gov

ROS-Responsive Release: The inherent reactivity of boronic acids with reactive oxygen species (ROS), which are often upregulated in disease states like cancer, can be used as a trigger for drug release. acs.orgmdpi.com

ATP and Glucose Responsiveness: Boronic acids can form complexes with adenosine (B11128) triphosphate (ATP) and glucose, allowing for the design of delivery systems that respond to the metabolic state of a cell or to blood glucose levels. acs.orgmdpi.com

Formation of Nanocarriers: this compound and similar compounds can be incorporated into a variety of nanomaterials. These include self-assembling small molecules, micelles, polymeric nanoparticles, and hydrogels. mdpi.comacs.org These nanocarriers can be loaded with therapeutic agents and functionalized with boronic acids to improve drug encapsulation, prolong circulation time, and achieve targeted delivery. mdpi.comnih.gov

Reversible Ligation: While many bioconjugation techniques aim for permanent bonds, the reversible nature of boronate ester formation is a distinct advantage for creating stimuli-responsive constructs. rsc.org This allows for the controlled release of a drug from its carrier once it reaches the target site. rsc.org

The versatility of boronic acids allows for their use as bioconjugation "warheads" that selectively bind to biological targets, as central components of linkers that respond to the physiological environment, and as functional payloads with inherent therapeutic activity. rsc.org

Enzyme Inhibition Mechanisms (General Boronic Acids)

Boronic acids are a well-established class of enzyme inhibitors, a property stemming from the unique electronic structure of the boron atom. mdpi.com The boron atom in its neutral, sp² hybridized state possesses a vacant p-orbital, making it a Lewis acid capable of accepting an electron pair from a nucleophile. mdpi.com This allows boronic acids to form a stable, tetrahedral (sp³ hybridized) intermediate. researchgate.net

This ability to form a tetrahedral species is key to their primary mechanism of enzyme inhibition: acting as transition-state analogs. researchgate.netnih.gov Many enzymatic reactions, particularly the hydrolysis of peptide or ester bonds by proteases and esterases, proceed through a transient tetrahedral intermediate. Boronic acids effectively mimic this high-energy intermediate. researchgate.netnih.gov

Mechanism of Inhibition:

Initial Binding: The inhibitor first forms a non-covalent complex with the enzyme, positioning the boronic acid group within the active site near a key nucleophilic residue. nih.gov

Covalent Bond Formation: The nucleophilic residue in the enzyme's active site (commonly a serine in serine proteases or a catalytic hydroxide (B78521) ion in metallo-β-lactamases) attacks the electrophilic boron atom. nih.govmdpi.com

Tetrahedral Adduct Formation: This attack results in the formation of a reversible, covalent bond, creating a stable tetrahedral boronate adduct. nih.govmdpi.com This adduct is structurally analogous to the transition state of the natural substrate's hydrolysis, but it is significantly more stable. nih.gov

Enzyme Inhibition: By locking the enzyme in this stable complex, the boronic acid inhibitor prevents the enzyme from binding to and processing its natural substrate, thus inhibiting its catalytic activity. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3-Methoxypropyl)boronic acid to ensure high purity and stability?

  • Methodological Answer: Synthesis often involves precursor strategies, such as forming boronic esters first, as free boronic acids are prone to dehydration and trimerization. Purification requires inert conditions (e.g., nitrogen atmosphere) and chromatography with non-aqueous solvents. Post-synthesis, derivatization with diols (e.g., pinacol) stabilizes the boronic acid for storage .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer: Store in airtight containers under dry, inert gas (argon/nitrogen) at 0–6°C to minimize hydrolysis. Avoid exposure to moisture and oxygen, which accelerate boroxine formation. Pre-storage derivatization into esters (e.g., pinacol boronate) enhances shelf life .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer: Use 11B^{11}\text{B} NMR to confirm boron hybridization and 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify methoxypropyl substituents. HPLC-MS with post-column diol derivatization (e.g., 2,5-dihydroxybenzoic acid) prevents boroxine interference in mass analysis .

Advanced Research Questions

Q. What strategies mitigate boroxine formation during mass spectrometry analysis of this compound derivatives?

  • Methodological Answer: Derivatize with diols (e.g., pinacol or 2,3-butanediol) to form cyclic boronic esters, which suppress dehydration. For MALDI-MS, use 2,5-dihydroxybenzoic acid (DHB) as both matrix and in situ derivatizing agent, enabling on-plate esterification for accurate mass detection .

Q. How can computational methods like QSAR and PCA optimize boronic acid-based sensor design?

  • Methodological Answer: Construct a chemical space using principal component analysis (PCA) of QSAR descriptors (e.g., hydrophobicity, electronic parameters) to identify structurally diverse boronic acids. K-means clustering selects representative compounds for experimental validation, balancing in-house availability and chemical diversity .

Q. What role does the methoxypropyl group play in enhancing pharmacokinetic properties of boronic acid therapeutics?

  • Methodological Answer: The methoxypropyl moiety improves solubility and reduces plasma protein binding, enhancing bioavailability. It also modulates steric effects to favor target binding (e.g., proteasome inhibition) while minimizing off-target interactions, as seen in boronic acid drugs like Bortezomib .

Q. How does the thermal stability of this compound impact its application in materials science?

  • Methodological Answer: Thermogravimetric analysis (TGA) reveals degradation onset temperatures and pathways. Functional groups like methoxypropyl enhance thermal stability by forming protective char layers, making the compound suitable for halogen-free flame retardants. Structural modifications (e.g., aromatic vs. aliphatic boronic acids) can further tune stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.